

N,2-Dimethylbenzamide molecular weight and formula

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Compound of Interest

Compound Name: *N,2-Dimethylbenzamide*

Cat. No.: *B184477*

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An In-depth Technical Guide to **N,2-Dimethylbenzamide**: Structure, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Niche Benzamide Isomer

N,2-Dimethylbenzamide (CAS No. 2170-09-4) is a substituted aromatic amide derivative of benzoic acid.^{[1][2]} Its structure features a methyl group on the nitrogen of the amide functionality and a second methyl group at the ortho- (position 2) of the benzene ring. This specific substitution pattern distinguishes it from its more extensively studied isomer, N,N-Dimethylbenzamide, where both methyl groups are attached to the nitrogen atom. The placement of the ortho-methyl group introduces steric hindrance around the carbonyl group, which can significantly influence its chemical reactivity, physical properties, and biological activity compared to other isomers.

This guide provides a comprehensive overview of the known technical data for **N,2-Dimethylbenzamide**. It is important to note that this compound is a less common chemical intermediate, often supplied for early discovery research.^[1] Consequently, extensive, peer-reviewed data on its physical properties and specific applications are limited in publicly accessible literature. This document consolidates available information and outlines logical, field-proven methodologies for its synthesis and handling based on established chemical principles.

Molecular Structure and Physicochemical Properties

The fundamental identity of **N,2-Dimethylbenzamide** is established by its molecular formula and weight. These core attributes are critical for stoichiometric calculations in synthesis and for characterization via mass spectrometry.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO	[1] [3]
Molecular Weight	149.19 g/mol	[1] [3]
CAS Number	2170-09-4	[1] [3]
IUPAC Name	N,2-dimethylbenzamide	[3]
Synonyms	N-Methyl-2-methylbenzamide, N-Methyl-o-toluamide	[2] [4]
Physical Description	Colorless to pale yellow liquid or solid	[2] [4]
Solubility	Limited solubility in water; moderate in organic solvents	[2] [4]

Note: Detailed experimental data such as specific melting point, boiling point, and density for **N,2-Dimethylbenzamide** are not readily available in published literature. Researchers must determine these properties empirically.

Proposed Synthesis Protocol: Acylation of Methylamine

While specific, peer-reviewed synthesis protocols for **N,2-Dimethylbenzamide** are scarce, a robust and logical pathway can be designed based on the well-established synthesis of N-alkylbenzamides.^[5] The most direct and field-proven method is the nucleophilic acyl substitution reaction between an activated carboxylic acid derivative of 2-methylbenzoic acid

(o-toluid acid) and methylamine. Using the acid chloride is a common and effective choice due to its high reactivity.

Reaction: 2-Methylbenzoyl chloride reacts with methylamine.

Causality of Experimental Design:

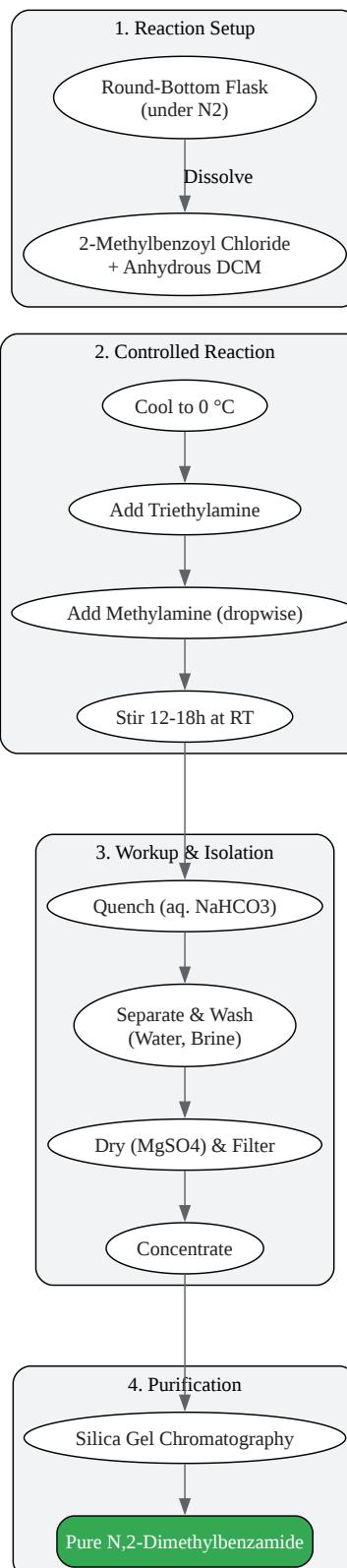
- **Choice of Reagents:** 2-Methylbenzoyl chloride is selected as the acylating agent because the chlorine is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Methylamine is the simplest primary amine providing the required N-methyl group.
- **Use of a Base:** A non-nucleophilic base, such as triethylamine or pyridine, is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the methylamine reactant, which would render it non-nucleophilic and halt the reaction.
- **Solvent Choice:** An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. It dissolves the reactants without participating in the reaction itself. The absence of water is critical to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid.
- **Temperature Control:** The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate, then allowed to proceed at room temperature to ensure completion.

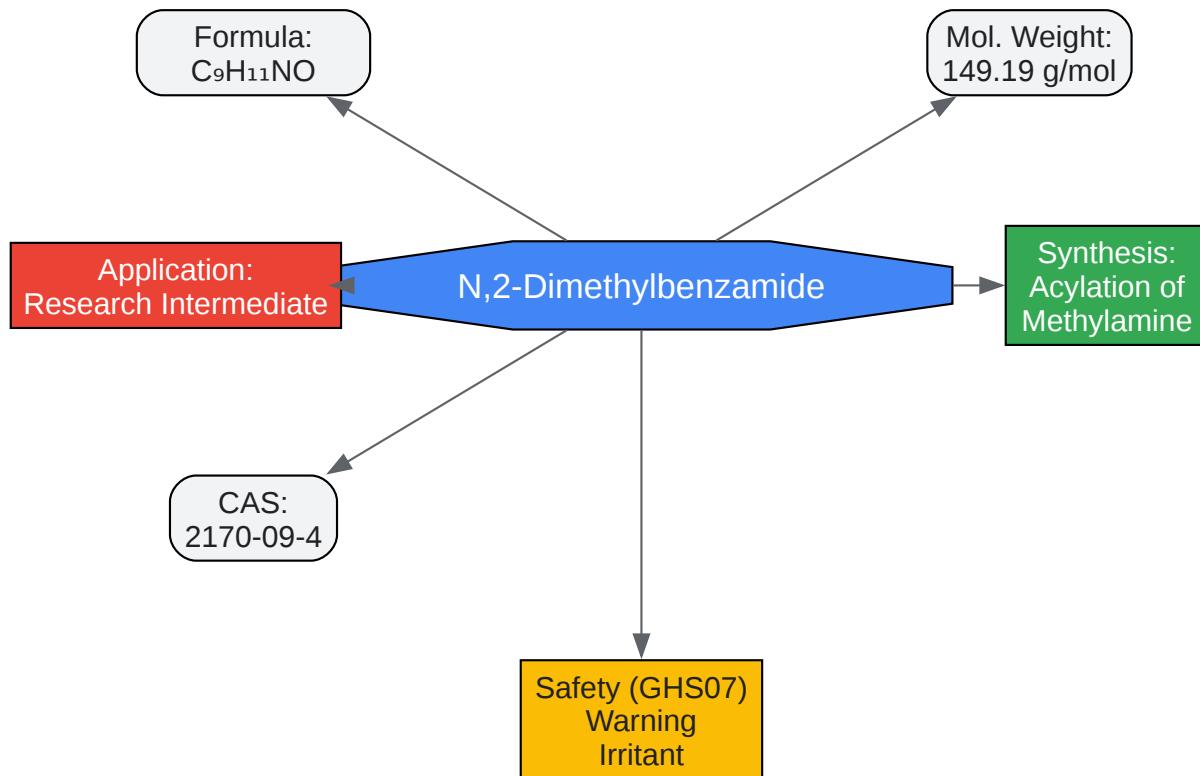
Step-by-Step Experimental Protocol

- **Reaction Setup:** In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This mitigates the initial exotherm upon addition of the amine.
- **Addition of Base:** Add a non-nucleophilic base such as triethylamine (1.2 equivalents).

- Nucleophile Addition: Add a solution of methylamine (1.1 equivalents, often used as a solution in THF or ethanol) dropwise to the stirred reaction mixture.
- Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
- Monitoring: Track the reaction's progress via Thin-Layer Chromatography (TLC) until the starting material (2-methylbenzoyl chloride) is consumed.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure **N,2-Dimethylbenzamide**.

Diagram of Proposed Synthesis Workflow





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Caption: Summary of core data for **N,2-Dimethylbenzamide**.

References

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